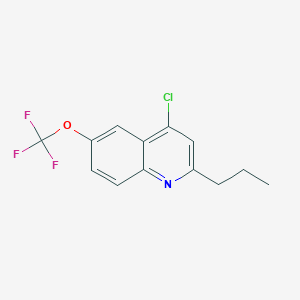
4-Chloro-2-propyl-6-trifluoromethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-propyl-6-trifluoromethoxyquinoline is a chemical compound with the molecular formula C₁₃H₁₁ClF₃NO and a molecular weight of 289.68 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a quinoline core substituted with chloro, propyl, and trifluoromethoxy groups .
準備方法
The synthesis of 4-Chloro-2-propyl-6-trifluoromethoxyquinoline involves several steps, typically starting with the quinoline core. The synthetic route includes:
Nitration and Reduction: The quinoline core undergoes nitration followed by reduction to introduce the amino group.
Substitution Reactions: The amino group is then substituted with a chloro group using reagents like thionyl chloride.
Alkylation: The propyl group is introduced through an alkylation reaction.
Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced using reagents like trifluoromethoxybenzene under specific conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
4-Chloro-2-propyl-6-trifluoromethoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Chloro-2-propyl-6-trifluoromethoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-2-propyl-6-trifluoromethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
4-Chloro-2-propyl-6-trifluoromethoxyquinoline can be compared with other quinoline derivatives, such as:
4-Chloro-2-methylquinoline: Similar structure but lacks the trifluoromethoxy group.
6-Trifluoromethoxyquinoline: Lacks the chloro and propyl groups.
2-Propylquinoline: Lacks the chloro and trifluoromethoxy groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
1156277-29-0 |
|---|---|
分子式 |
C13H11ClF3NO |
分子量 |
289.68 g/mol |
IUPAC名 |
4-chloro-2-propyl-6-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C13H11ClF3NO/c1-2-3-8-6-11(14)10-7-9(19-13(15,16)17)4-5-12(10)18-8/h4-7H,2-3H2,1H3 |
InChIキー |
PSLKEMSJNXJPFO-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


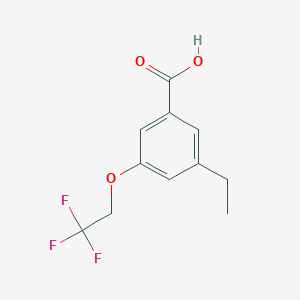

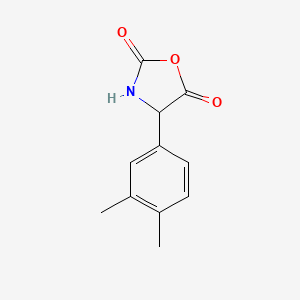

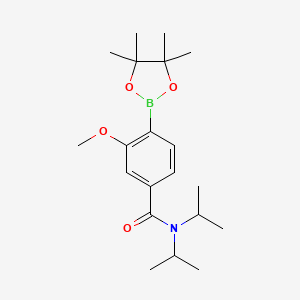

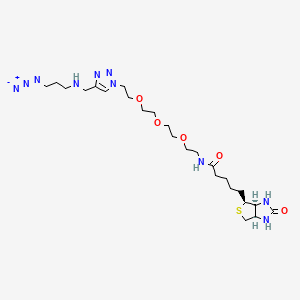
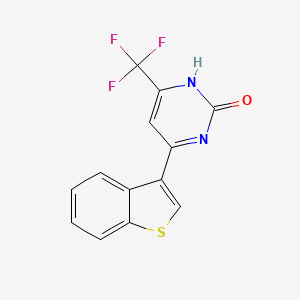

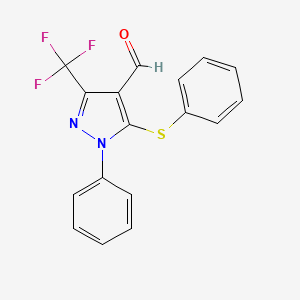
![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)

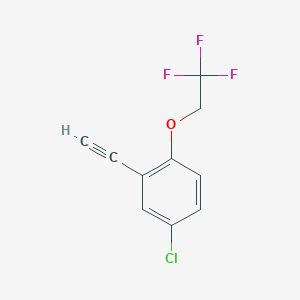
![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)
